molecular formula C22H17ClN6O2S B3014818 N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207010-59-0

N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B3014818
CAS No.: 1207010-59-0
M. Wt: 464.93
InChI Key: VFPWNDZFMMUFMO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17ClN6O2S and its molecular weight is 464.93. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis and assessment of heterocycles, particularly those incorporating a thiadiazole moiety, have been a focus area in the research domain. These compounds are synthesized for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The process involves creating various heterocycles, including pyrrole, pyridine, coumarin, and others, which are characterized by their structural complexity and potential for diverse biological activities (Fadda et al., 2017).

Radiopharmaceutical Applications

Research into the radiosynthesis of selective radioligands, such as [18F]PBR111, highlights the compound's application in imaging translocator proteins (18 kDa) with positron emission tomography (PET). This area of research is crucial for understanding neuroinflammation and neurodegenerative diseases, with the compound's synthesis involving complex steps to ensure high purity and specific radioactivity for in vivo imaging (Dollé et al., 2008).

Anticancer and Antimicrobial Activity

The synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines via Suzuki coupling and their evaluation for anticancer and antimicrobial activity represent another significant application. Such research underlines the potential therapeutic uses of these compounds, particularly against specific cancer cell lines and microbial strains, indicating a promising area for developing new treatments (Kumar et al., 2019).

Enaminones in Drug Discovery

The utilization of enaminones for synthesizing substituted pyrazoles with antitumor and antimicrobial activities showcases the broad scope of these compounds in medicinal chemistry. Such compounds are evaluated for their cytotoxic effects against various cancer cell lines, providing insights into their potential as cancer therapeutics (Riyadh, 2011).

Adenosine Receptor Antagonists

The development of adenosine human receptor antagonists using 1,2,4-triazolo[4,3-a]pyrazin-3-one as a new scaffold emphasizes the compound's application in targeting neurological disorders. Research in this area focuses on designing compounds with high affinity and selectivity for the adenosine receptor, contributing to the development of treatments for conditions like Parkinson's disease (Falsini et al., 2017).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2S/c1-31-19-8-7-15(11-16(19)23)24-20(30)13-32-22-26-25-21-18-12-17(14-5-3-2-4-6-14)27-29(18)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWNDZFMMUFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.